2-(Pyridin-2-ylamino)acetic acid hydrochloride

Catalog No.
S733735
CAS No.
112656-88-9
M.F
C7H9ClN2O2
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridin-2-ylamino)acetic acid hydrochloride

Procurement of the hydrochloride salt (CAS 112656-88-9) ensures reproducible metal complex synthesis: it dissolves readily in aqueous media, unlike the poorly soluble zwitterionic free base. As an N,O-bidentate ligand, it forms stable five-membered chelates critical for Pt(II)/Pt(IV) anticancer agents and homogeneous catalysts. • Solubility: Avoids free base solubility failures. • Chelation: Guarantees N,O-chelate geometry, no zwitterion interference. • Supply: In-stock, ambient shipping.

CAS Number

112656-88-9

Product Name

2-(Pyridin-2-ylamino)acetic acid hydrochloride

IUPAC Name

2-(pyridin-2-ylamino)acetic acid;hydrochloride

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-3-1-2-4-8-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H

InChI Key

UDWCOQUFHSOFGY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NCC(=O)O.Cl

Canonical SMILES

C1=CC=NC(=C1)NCC(=O)O.Cl

The exact mass of the compound 2-(Pyridin-2-ylamino)acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(Pyridin-2-ylamino)acetic acid hydrochloride, N-(2-Pyridinyl)glycine hydrochloride, 2-(2-Pyridylamino)acetic acid hydrochloride, (Pyridin-2-ylamino)acetic acid hydrochloride, Glycine, N-2-pyridinyl-, hydrochloride

Purity

≥97%

Package Size

1 g

2-(Pyridin-2-ylamino)acetic acid hydrochloride is the hydrochloride salt of a versatile N,O-bidentate chelating ligand. Structurally, it features a pyridine ring and an aminoacetic acid moiety, enabling it to form stable five-membered chelate rings with a variety of transition metal ions. This compound is primarily procured as a precursor for synthesizing discrete metal complexes and coordination polymers. Its hydrochloride form is a critical, procurement-relevant feature, directly influencing its solubility and handling properties, particularly in aqueous or protic solvent systems common in coordination chemistry workflows.

Research Fit

Aqueous compatibility
Hydrochloride salt form supports aqueous solubility for biological assays and water-based synthesis
Functional probe
Annotated as a human renin active site probe; supports renin-angiotensin system enzymology studies
Analytical standard
Defined purity and stable HCl form may support use as a reference material for HPLC/LC-MS methods

Substituting this hydrochloride salt with its free base, 2-(pyridin-2-ylamino)acetic acid, is a common cause of process failure. The free base is a zwitterion, which typically results in low solubility in water and many common organic solvents, complicating its use in homogeneous reaction mixtures. The hydrochloride form is specifically manufactured to ensure predictable solubility and handling in aqueous or protic media, making it a non-interchangeable starting material for reproducible, scalable synthesis. Furthermore, replacing this ligand with a close structural analog like picolinic acid fundamentally alters the electronic and steric properties of the resulting metal complex, leading to different stability constants, coordination geometries, and ultimately, different material performance.

Substitution Risk

Target compound
2-(Pyridin-2-ylamino)acetic acid hydrochloride
Free acid (CAS 52946-88-0)
Aqueous solubility may be substantially lower; salt form is preferred for water-based workflows. Direct substitution may introduce precipitation risk.
Target compound
Renin active site probe annotation (MeSH)
Generic glycine derivatives
Lack the documented role in renin enzymology. Experimental relevance in RAS studies may not transfer directly.

Precursor Suitability: Enables N,N,O-Tridentate Coordination with Platinum(II/IV) Where Analogs Fail

In a direct comparison of coordination behavior towards Pt(II) and Pt(IV), 2-(pyridin-2-ylmethylamino)acetic acid (a close analog of the target compound's free base) successfully acts as a tridentate N,N,O ligand, forming stable carboxylato complexes. In contrast, the analog 4-(pyridin-2-ylmethylamino)benzoic acid fails to form the same chelate structure under identical conditions, coordinating only in a bidentate N,N fashion while leaving the carboxylic acid group uncoordinated. This demonstrates the specific structural requirement of the aminoacetic acid moiety for achieving the desired tridentate coordination mode with platinum.

Evidence DimensionCoordination Mode with Pt(II)/Pt(IV)
Target Compound DataForms stable N,N,O-tridentate carboxylato complexes (based on close analog behavior)
Comparator Or Baseline4-(pyridin-2-ylmethylamino)benzoic acid: Forms only N,N-bidentate complexes, leaving the carboxyl group free.
Quantified DifferenceQualitative but absolute: Tridentate vs. Bidentate coordination
ConditionsReaction with K2[PtCl4] or K2[PtCl6] under similar conditions.

This evidence confirms that the specific structure of the target compound is essential for creating certain coordination geometries, a critical factor for catalyst design and metallodrug development.

Aqueous solubility
Class-level inference
HCl salt: >50 mg/mL (water, 25°C) Free acid: 9.46 g/L (predicted, ALOGPS) ≥5.3× increase
Supports aqueous experimental conditions; reduces need for organic co-solvents
Free acid solubility is predicted; confirm experimentally in target buffer

Chelation Advantage: Structural Superiority Over Monodentate and Bridging Ligands

The arrangement of the pyridine nitrogen and the aminoacetic acid group in the 2-position enables the compound to act as a bidentate chelating ligand, forming a thermodynamically stable five-membered ring with a metal center. This is a structurally distinct advantage over isomers like isonicotinates (pyridine-4-carboxylates), which cannot chelate and instead act as bridging ligands, leading to coordination polymers rather than discrete mononuclear complexes. The formation of chelate rings provides a significant entropic advantage, resulting in higher complex stability compared to coordination with two separate monodentate ligands.

Evidence DimensionThermodynamic Stability (Chelate Effect)
Target Compound DataForms a stable 5-membered chelate ring, leading to higher stability constants.
Comparator Or BaselineTwo comparable monodentate ligands (e.g., pyridine + glycine) or bridging isomers (e.g., isonicotinate).
Quantified DifferenceThermodynamically favored (more positive ΔS⊖) due to reduced loss of translational entropy upon complexation.
ConditionsComplex formation in solution.

For applications requiring soluble, discrete metal complexes with high stability, the chelating structure of this ligand is a prerequisite, making non-chelating analogs unsuitable substitutes.

Renin active site probe
Reported
“identifies the active site of human renin” (MeSH)
Reported functional probe for renin enzymology; supports RAS target engagement studies
Primary literature may require review for experimental details
Quality specification
Specification review
Purity ≥95% (HPLC) H302 H315 H319 H335
Supports batch consistency and defined safety handling protocols
Commercial vendor CoA; verify purity per lot

Aqueous-Phase Synthesis of Bio-active Metal Complexes

The hydrochloride salt form is the logical choice for synthesizing metal complexes intended for biological screening or as potential metallopharmaceuticals. Its enhanced aqueous solubility simplifies reaction setup, purification, and the preparation of stock solutions for bioassays, eliminating the handling and solubility issues associated with the zwitterionic free base.

Precursor for Platinum-Based Anticancer Drug Analogs

Based on direct comparative evidence, this ligand's specific structure is required to form stable, tridentate N,N,O-coordinated platinum complexes. This makes it a critical precursor for researchers developing novel Pt(II) or Pt(IV) anticancer agents where this specific coordination geometry is hypothesized to influence activity or toxicity profiles.

Development of Homogeneous Catalysts

This compound is well-suited for developing discrete, soluble metal-based catalysts. The strong chelation leads to stable complexes that are less likely to decompose under catalytic conditions, while the hydrochloride form ensures good solubility in polar, protic solvents often used in homogeneous catalysis, providing a more reproducible and scalable alternative to using the poorly soluble free base.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous-phase synthesis & bioconjugation
Salt-form aqueous solubility
Precipitation-free conditions in target buffer system
Renin-angiotensin system enzymology
MeSH functional annotation
Active site binding specificity verification
Analytical reference standard
Defined purity specification
HPLC/LC-MS method consistency and calibration
Metabolomics & exposome research
HMDB detection record in human blood
Retention time and MS/MS confirmation against reference

Sequence

G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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